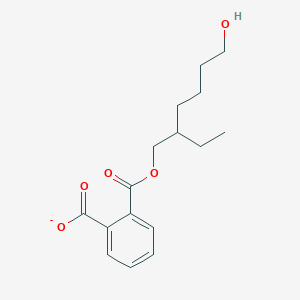

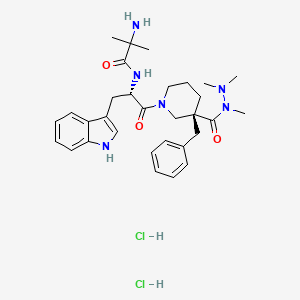

![molecular formula C10H13N2Na2O11P2- B1146701 Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 108322-12-9](/img/structure/B1146701.png)

Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine 2’-deoxyribonucleoside monophosphate . It is also known as "[hydroxy- [hydroxy- [hydroxy- [ [ (2R,3S,5R)-3-hydroxy-5- (5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyphosphoryl] [ (2R,3S,5R)-3-hydroxy-5- (5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate" .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C20H30N4O21P4 . It has a heavy atom count of 35 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 548.33 g/mol . It has a topological polar surface area of 251 Ų . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 15 . It has a rotatable bond count of 8 .科学的研究の応用

Substrate for Nucleoside Diphosphate Kinases

Thymidine 5’-diphosphate (dTDP) is used to study the distribution and kinetics of various nucleoside diphosphate kinases . These enzymes are crucial in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA synthesis.

Substrate for dTDP Specific Nucleoside Diphosphate Kinases

In addition to being a substrate for general nucleoside diphosphate kinases, dTDP is also used to study dTDP specific nucleoside diphosphate kinases . These enzymes are important for the synthesis of thymidine triphosphate, a key component of DNA.

Online Monitoring of Nucleoside Monophosphate and Nucleotide Diphosphate Phosphorylation

Thymidine 5’-diphosphate sodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation . This methodology could be useful for studying the kinetics of these reactions in real-time.

Preparation of Thymidine Diphosphate

Thymidine-5’-monophosphate disodium salt is used to prepare thymidine diphosphate by thymidylate kinase (TMPK), which is a nucleoside monophosphate kinase . This reaction is a key step in the synthesis of DNA.

Constituent of Deoxyribonucleic Acid (DNA)

Thymidine-5’-monophosphate disodium salt serves as a constituent of deoxyribonucleic acid . It is one of the building blocks of DNA, and its study is fundamental to understanding DNA structure and function.

Quantification of Metabolites

Thymidine 5’-monophosphate disodium salt hydrate has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (LC/MS) . This application is important in the field of metabolomics, which studies the unique chemical fingerprints that specific cellular processes leave behind.

作用機序

Target of Action

Thymidine 5’-diphosphate sodium salt primarily targets Nucleoside diphosphate kinase A . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates other than ATP .

Mode of Action

The compound is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties . The ATP gamma phosphate is transferred to the NDP beta phosphate via a ping-pong mechanism .

Biochemical Pathways

Thymidine 5’-diphosphate sodium salt is a proximate precursor for DNA synthesis . It is involved in the biochemical pathway of DNA replication where it provides the necessary building blocks for the synthesis of new DNA strands.

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The primary result of the action of Thymidine 5’-diphosphate sodium salt is the production of nucleoside triphosphates, which are essential for DNA synthesis . This can have significant effects at the molecular and cellular levels, influencing cell growth and division.

Action Environment

The action, efficacy, and stability of Thymidine 5’-diphosphate sodium salt can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for the compound to be phosphorylated by TMPK . Furthermore, the compound should be stored at −20°C to maintain its stability .

特性

IUPAC Name |

disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUBCYKGSJTXQX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na2O11P2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine 5'-diphosphate sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

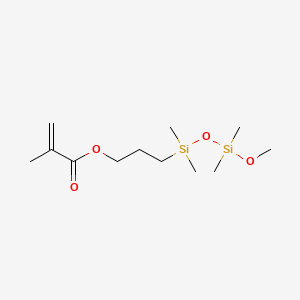

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

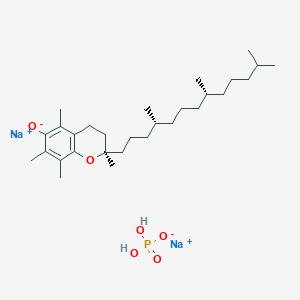

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)

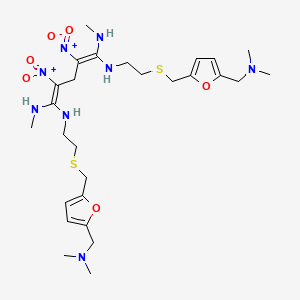

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)